molecular formula C9H14ClNO B3043380 1-(3-Methoxyphenyl)ethylamine hydrochloride CAS No. 854184-18-2

1-(3-Methoxyphenyl)ethylamine hydrochloride

Cat. No.: B3043380
CAS No.: 854184-18-2
M. Wt: 187.66 g/mol
InChI Key: IPMGDPJDHDVXRQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethylamine hydrochloride (CAS 854184-18-2) is a substituted phenethylamine derivative with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol . It is characterized by a phenethylamine backbone featuring a methoxy group (-OCH₃) at the meta-position of the phenyl ring and an ethylamine side chain protonated as a hydrochloride salt . This compound is primarily utilized in research settings as a valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals, including analgesics and neuroactive agents . Its physicochemical properties, including solubility in polar solvents and stability at room temperature, make it suitable for various laboratory applications . A significant application of its enantiopure (S)-enantiomer is as a key intermediate in the synthesis of Rivastigmine, a potent drug used for the treatment of early-stage Alzheimer's disease . Studies indicate that the (S)-enantiomer is more potent, driving the need for enantioselective synthesis methods . Modern biocatalytic pathways using amine transaminases have been developed for the highly enantioselective synthesis of (S)-1-(3-Methoxyphenyl)ethylamine, showcasing a shift towards more efficient and selective production techniques . From a chemical perspective, this compound can be synthesized through several routes. One common method involves the reduction of the corresponding nitro compound, 3-methoxyphenyl nitroethane, using agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation, followed by treatment with hydrochloric acid to form the hydrochloride salt . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution on the methoxy group, allowing for the creation of diverse derivative structures for research purposes . Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications . Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGDPJDHDVXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-methoxyphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reduction of the nitro compound followed by acidification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Secondary amines, alcohols

    Substitution: Substituted phenethylamines

Scientific Research Applications

1.1. Synthesis of Pharmaceuticals

1-(3-Methoxyphenyl)ethylamine hydrochloride serves as a key intermediate in the synthesis of several pharmaceuticals, including those used for treating neurological disorders. Notably, it is involved in the synthesis of Rivastigmine, a drug used for Alzheimer's disease treatment. The compound's optical activity is crucial for the efficacy of these drugs, as enantiomers can exhibit different biological activities .

1.2. Biocatalytic Processes

Recent studies have explored biocatalytic methods for synthesizing this compound. For instance, an integrated reactor-crystallizer process has been developed that utilizes amine transaminases to catalyze the synthesis of this compound continuously. This method enhances yield and purity while reducing environmental impact .

2.1. Asymmetric Reductive Amination

The preparation of optically active 1-(3-Methoxyphenyl)ethylamine involves asymmetric reductive amination using meta-methoxy acetophenone and phenylethylamine in the presence of catalysts such as Raney-Ni and palladium on carbon (Pd/C). This method yields high optical purity (>99%) and is suitable for large-scale production due to its mild reaction conditions and straightforward post-treatment processes .

2.2. Catalytic Transfer Hydrogenation

Another method involves catalytic transfer hydrogenation utilizing ammonium formate or citric acid as hydrogen donors in conjunction with palladium catalysts. This approach also achieves high yields and optical purity, making it a viable option for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of endogenous neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • CAS No.: 62-31-7
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Differences : Replaces the 3-methoxy group with 3,4-dihydroxy groups.
  • Functional Impact : The hydroxyl groups increase hydrophilicity and enable dopamine’s role as a neurotransmitter, contrasting with the lipophilic methoxy group in 1-(3-methoxyphenyl)ethylamine. Dopamine HCl binds to dopamine receptors (D1–D5), whereas the methoxy derivative lacks direct receptor affinity due to reduced polarity .

1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

  • CAS No.: Not explicitly listed (see ).
  • Molecular Formula : C₈H₁₁Cl₂N
  • Molecular Weight : 204.09 g/mol
  • Key Differences : Substitutes the methoxy group with a chloro (-Cl) group and introduces an N-methyl group.
  • The N-methylation reduces basicity compared to the primary amine in the target compound .

Piperazine and Cyclohexanol Derivatives

1-(3-Methoxyphenyl)piperazine Hydrochloride

  • CAS No.: Not explicitly listed (see ).
  • Molecular Formula : C₁₁H₁₇ClN₂O
  • Molecular Weight : 228.72 g/mol
  • Key Differences : Incorporates a piperazine ring instead of an ethylamine chain.
  • Functional Impact : The piperazine moiety increases basicity and enables interactions with serotonin (5-HT) receptors, making this compound relevant in neuropharmacology. The target compound’s simpler structure lacks such receptor specificity .

Tramadol Hydrochloride

  • CAS No.: 27203-92-5
  • Molecular Formula: C₁₆H₂₆ClNO₂
  • Molecular Weight : 299.84 g/mol
  • Key Differences: Features a cyclohexanol ring and dimethylaminomethyl group attached to the 3-methoxyphenyl group.
  • Functional Impact: Tramadol acts as a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI). The additional cyclohexanol and dimethylamino groups confer dual analgesic mechanisms absent in the simpler phenethylamine structure .

Substituted Benzylamine and Naphthyl Derivatives

1-(1-Naphthyl)ethylamine Hydrochloride

  • CAS No.: Not explicitly listed (see ).
  • Molecular Formula : C₁₂H₁₄ClN
  • Molecular Weight : 207.70 g/mol
  • Key Differences : Replaces the 3-methoxyphenyl group with a naphthyl system.
  • This compound is used in chiral resolution studies, unlike the target compound’s research applications .

Data Table: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications/Activity
1-(3-Methoxyphenyl)ethylamine HCl 854184-18-2 C₉H₁₄ClNO 187.67 3-methoxy, ethylamine Pharmaceutical intermediate
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-dihydroxy, ethylamine Neurotransmitter (dopamine analog)
Tramadol HCl 27203-92-5 C₁₆H₂₆ClNO₂ 299.84 3-methoxy, cyclohexanol, dimethylamino Analgesic (µ-opioid agonist, SNRI)
1-(3-Methoxyphenyl)piperazine HCl Not provided C₁₁H₁₇ClN₂O 228.72 3-methoxy, piperazine Serotonin receptor studies
1-(1-Naphthyl)ethylamine HCl Not provided C₁₂H₁₄ClN 207.70 Naphthyl, ethylamine Chiral resolution research

Research Findings and Implications

  • Pharmacological Activity : The 3-methoxy group in phenethylamines generally enhances lipid solubility, facilitating CNS penetration. However, its substitution position (meta vs. para) critically affects receptor binding. For example, Venlafaxine (para-methoxy) acts as an SNRI, while the meta-substituted target compound lacks this activity .
  • Synthetic Utility : 1-(3-Methoxyphenyl)ethylamine HCl serves as a precursor in synthesizing complex analgesics like Tapentadol and Rivastigmine, where its ethylamine chain undergoes further functionalization .
  • Structural-Activity Relationships (SAR) : Piperazine derivatives (e.g., 1-(3-methoxyphenyl)piperazine HCl) exhibit higher receptor affinity due to the cyclic amine’s conformational rigidity, whereas the target compound’s flexibility limits its direct therapeutic use .

Biological Activity

1-(3-Methoxyphenyl)ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in various scientific fields due to its unique biological properties. This article delves into its synthesis, mechanism of action, biological activities, and relevant case studies, supported by diverse sources.

This compound has the molecular formula C9H14ClNOC_9H_{14}ClNO and is characterized by a methoxy group on the benzene ring. The compound can be synthesized through several methods, including:

  • Reduction of Nitro Compounds : Utilizing lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to convert 3-methoxyphenyl nitroethane to the corresponding amine.
  • Hydrochloride Formation : The amine is then treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It can mimic or modulate the actions of endogenous neurotransmitters, influencing various physiological responses. The specific pathways and targets may vary depending on the context of use, but it is often linked to:

  • Dopaminergic Systems : Potential modulation of dopamine receptors.
  • Serotonergic Systems : Interaction with serotonin receptors, which may influence mood and behavior.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

While direct studies on this compound's antimicrobial effects are sparse, research on similar alkaloids provides insight into its potential. For example:

  • Study Findings : Certain methoxy-substituted phenethylamines have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
CompoundMIC (mg/mL)Target Strain
Compound A0.0039S. aureus
Compound B0.025E. coli

Neuropharmacological Studies

Research has indicated that compounds similar to this compound can influence neuropharmacological pathways:

  • Dopaminergic Activity : A study reported that related compounds could enhance dopaminergic signaling, potentially offering therapeutic avenues for neurological disorders .

Q & A

What are the established synthetic routes for 1-(3-Methoxyphenyl)ethylamine hydrochloride, and what key reaction parameters influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves reductive amination of 3-methoxyacetophenone with ammonia or a primary amine, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

  • Catalyst selection: Use of palladium-on-carbon (Pd/C) or sodium cyanoborohydride for selective reduction .
  • Temperature control: Maintaining 0–5°C during imine formation to minimize side reactions.
  • Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity (as per impurity thresholds in pharmaceutical analogs) .
    Data Note: Yields vary (50–80%) depending on solvent polarity (e.g., methanol vs. THF) and stoichiometric ratios of reactants.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.7–3.1 ppm (ethylamine chain) confirm structure .
    • 13C NMR: Signals at 55–60 ppm (methoxy carbon) and 35–40 ppm (amine-bound carbons) validate functional groups.
  • HPLC-MS:
    • Reverse-phase C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min) .
    • Mass spec: Molecular ion [M+H]+ at m/z 182.1 (free base) and chloride adducts .
      Validation: Cross-reference with USP standards for related phenethylamine derivatives to ensure accuracy .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in:

  • Receptor binding assays: Use standardized protocols (e.g., radioligand displacement with [3H]-serotonin for 5-HT receptor studies) to minimize inter-lab variability.
  • Metabolic interference: Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data normalization: Express activity as % inhibition relative to positive controls (e.g., tramadol analogs) to account for assay sensitivity differences .
    Case Study: Contradictory dopamine receptor affinities were resolved by controlling for intracellular calcium flux interference using FLIPR assays .

What methodological approaches are recommended for identifying and quantifying trace impurities in this compound batches?

Level: Advanced
Methodological Answer:

  • Impurity Profiling:
    • HPLC-DAD: Use a gradient elution (5–95% acetonitrile in 20 min) to separate byproducts like 1-(3-Methoxyphenyl)ethanol (RT: 12.4 min) and unreacted ketone precursors .
    • LC-HRMS: Identify unknown impurities via exact mass matching (e.g., m/z 198.0899 for oxidized derivatives).
  • Quantification:
    • Limit of detection (LOD): 0.05% w/w using USP Class 1 solvent systems .
      Table 1: Common Impurities and Detection Methods
ImpuritySourceDetection Method
3-MethoxyphenylacetoneIncomplete reductionGC-MS (EI mode)
N-Acetylated byproductSide reactionHPLC-UV (254 nm)
Dimerized speciesOxidative couplingHRMS/MS

What strategies are employed to investigate the metabolic pathways of this compound in preclinical models?

Level: Advanced
Methodological Answer:

  • In vitro Models:
    • Liver microsomes: Incubate with NADPH cofactor to identify Phase I metabolites (e.g., O-demethylation to 3-hydroxyphenyl derivatives) .
    • CYP450 inhibition: Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) to map metabolic enzymes.
  • In vivo Tracking:
    • Stable isotope labeling: Administer deuterated analogs to trace urinary metabolites via UPLC-QTOF .
    • Bile duct cannulation: Collect bile to detect glucuronide conjugates (common for aryl amines) .
      Data Interpretation: Compare metabolite profiles with structurally related compounds (e.g., tramadol metabolites) to predict toxicity hotspots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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